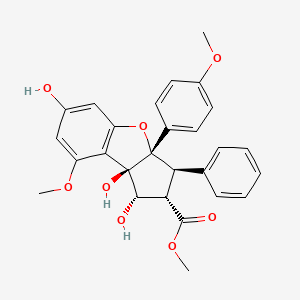

Silvestrol aglycone (enantiomer)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Silvestrol aglycone (énantiomère) est un phénol à noyau cyclopentabenzofurane dérivé du genre végétal Aglaia. Il s'agit d'un analogue du silvestrol, connu pour ses puissantes propriétés anticancéreuses. Ce composé inhibe l'initiation de la traduction des protéines dans les cellules cancéreuses, ce qui en fait un sujet de recherche important en oncologie .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du silvestrol aglycone (énantiomère) implique plusieurs étapes, notamment la formation du noyau cyclopentabenzofurane. La séparation énantiomérique est généralement réalisée à l'aide de méthodes de chromatographie liquide haute performance chirale (HPLC) . Les conditions réactionnelles nécessitent souvent un contrôle précis de la température et l'utilisation de solvants spécifiques comme le diméthylsulfoxyde (DMSO) pour la solubilité .

Méthodes de production industrielle : La production industrielle du silvestrol aglycone (énantiomère) n'est pas largement documentée, mais elle implique probablement une synthèse à grande échelle utilisant des méthodes similaires à celles utilisées en laboratoire. Le processus comprendrait l'extraction du composé à partir de sources naturelles, suivie d'une purification et d'une séparation énantiomérique .

Analyse Des Réactions Chimiques

Types de réactions : Silvestrol aglycone (énantiomère) subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes phénoliques du composé.

Réduction : Cela peut affecter le noyau cyclopentabenzofurane.

Substitution : Cette réaction peut se produire à différentes positions sur le cycle benzofurane.

Réactifs et conditions courantes :

Oxydation : Réactifs comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Les conditions impliquent souvent l'utilisation d'agents halogénants ou de nucléophiles.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des quinones, tandis que la réduction peut produire des alcools ou des alcanes .

Applications De Recherche Scientifique

Silvestrol aglycone (énantiomère) a un large éventail d'applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour l'étude de la chimie du cyclopentabenzofurane.

Biologie : Investigé pour son rôle dans l'inhibition de la synthèse protéique dans les cellules cancéreuses.

Médecine : Exploré pour son potentiel en tant qu'agent anticancéreux, en particulier en ciblant l'initiation de la traduction.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques .

5. Mécanisme d'action

Silvestrol aglycone (énantiomère) exerce ses effets en inhibant le facteur d'initiation eucaryotique 4A (eIF4A), une sous-unité d'hélicase d'ARN DEAD-box du complexe de facteurs d'initiation eucaryotique 4F. Cette inhibition altère l'étape de recrutement du ribosome de l'initiation de la traduction, conduisant à une synthèse protéique réduite. Le composé inhibe préférentiellement la traduction des ARNm liés à la malignité, contribuant à son activité anticancéreuse .

Composés similaires :

Silvestrol : Un autre puissant inhibiteur de la synthèse protéique avec des propriétés anticancéreuses similaires.

Episilvestrol : Un dérivé du silvestrol avec des activités biologiques comparables.

Rocaglamide : Un composé apparenté possédant des propriétés anticancéreuses et antivirales .

Unicité : Silvestrol aglycone (énantiomère) est unique en raison de son inhibition spécifique de l'eIF4A et de sa puissante activité anticancéreuse. Sa forme énantiomérique permet des études ciblées sur la stéréochimie et l'activité biologique des composés cyclopentabenzofuranes .

Mécanisme D'action

Silvestrol aglycone (enantiomer) exerts its effects by inhibiting the eukaryotic initiation factor 4A (eIF4A), a DEAD-box RNA helicase subunit of the eukaryotic initiation factor 4F complex. This inhibition impairs the ribosome recruitment step of translation initiation, leading to reduced protein synthesis. The compound preferentially inhibits the translation of malignancy-related mRNAs, contributing to its anticancer activity .

Comparaison Avec Des Composés Similaires

Silvestrol: Another potent inhibitor of protein synthesis with similar anticancer properties.

Episilvestrol: A derivative of Silvestrol with comparable biological activities.

Rocaglamide: A related compound with anticancer and antiviral properties .

Uniqueness: Silvestrol aglycone (enantiomer) is unique due to its specific inhibition of eIF4A and its potent anticancer activity. Its enantiomeric form allows for targeted studies on the stereochemistry and biological activity of cyclopenta benzofuran compounds .

Propriétés

IUPAC Name |

methyl (1S,2S,3R,3aS,8bR)-1,6,8b-trihydroxy-8-methoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O8/c1-32-18-11-9-16(10-12-18)27-22(15-7-5-4-6-8-15)21(25(30)34-3)24(29)26(27,31)23-19(33-2)13-17(28)14-20(23)35-27/h4-14,21-22,24,28-29,31H,1-3H3/t21-,22-,24-,26+,27+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLOONIBWUNKDH-DSVANHEQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@]23[C@H]([C@@H]([C@@H]([C@@]2(C4=C(O3)C=C(C=C4OC)O)O)O)C(=O)OC)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2494623.png)

![2-(4-chlorophenoxy)-N-[5-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2494625.png)

![5-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B2494626.png)

![2-(2-(2-(benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2494629.png)

![4-(3-{1-[(Oxan-4-yl)carbamoyl]piperidin-4-yl}-2,5-dioxoimidazolidin-1-yl)benzoic acid](/img/structure/B2494631.png)

![1-(4-bromophenyl)-5-(3,4-dimethylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2494641.png)

![2-chloro-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}benzamide](/img/structure/B2494643.png)

![N-[(3,4-dichlorophenyl)methoxy]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2494644.png)

![2-(2,4-dichlorophenoxy)-N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}acetamide](/img/structure/B2494646.png)